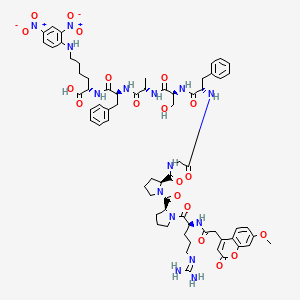
Anti-MRSA agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-MRSA agent 1 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 1 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure with specific substituents to enhance its anti-MRSA activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Anti-MRSA agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
Anti-MRSA agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-MRSA agents.
Biology: Investigated for its ability to inhibit the growth of MRSA and other resistant bacteria.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections.
Mecanismo De Acción
Anti-MRSA agent 1 is compared with other similar compounds, such as:
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis in bacteria.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis
Uniqueness: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and inducing oxidative stress. This dual approach enhances its effectiveness against MRSA and reduces the likelihood of resistance development .
Comparación Con Compuestos Similares
- Linezolid
- Daptomycin
- Vancomycin
- Tigecycline
- Telavancin
Propiedades
Fórmula molecular |
C26H29N7O4S |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
6-[4-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]piperazin-1-yl]-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H29N7O4S/c1-30(2)9-14-33-23(34)17-6-4-5-16-20(8-7-18(21(16)17)24(33)35)31-10-12-32(13-11-31)25(36)22(29-37-3)19-15-38-26(27)28-19/h4-8,15H,9-14H2,1-3H3,(H2,27,28)/b29-22+ |
Clave InChI |
NURGQGCOEFLLOU-QUPMIFSKSA-N |
SMILES isomérico |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)/C(=N/OC)/C5=CSC(=N5)N)C=CC=C3C1=O |
SMILES canónico |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)C(=NOC)C5=CSC(=N5)N)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



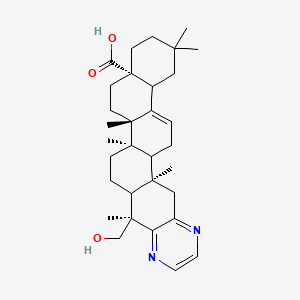

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
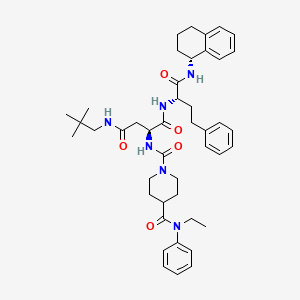
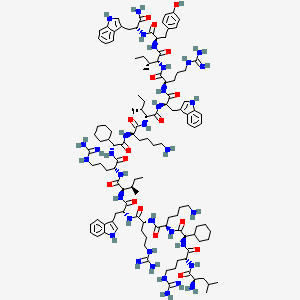
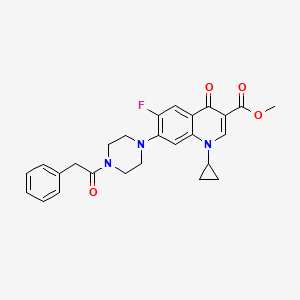
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
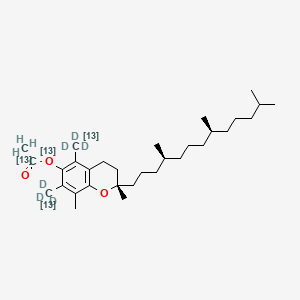

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

